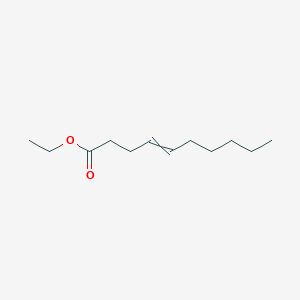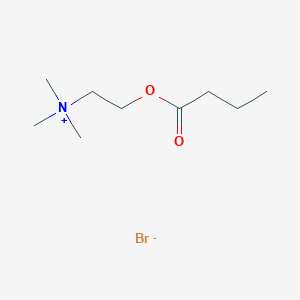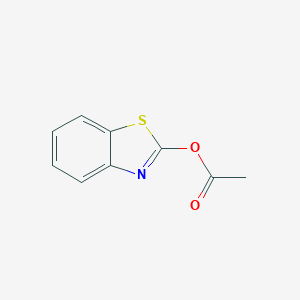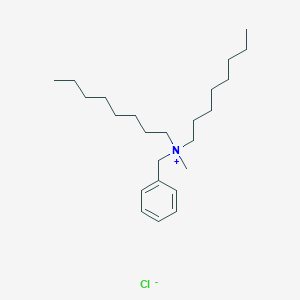
Benzylmethyldioctylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylmethyldioctylammonium chloride, also known as BAC, is a quaternary ammonium compound that is widely used in various fields such as pharmaceuticals, biotechnology, and analytical chemistry. BAC has a unique structure that makes it an ideal reagent for different applications.
Mecanismo De Acción
The mechanism of action of Benzylmethyldioctylammonium chloride is based on its ability to interact with biological membranes. Benzylmethyldioctylammonium chloride is a cationic surfactant that can bind to the negatively charged phospholipids in the membrane. This interaction can lead to the disruption of the membrane structure and the alteration of its permeability. Benzylmethyldioctylammonium chloride can also interact with proteins and enzymes, leading to their denaturation or inhibition.
Efectos Bioquímicos Y Fisiológicos
Benzylmethyldioctylammonium chloride can have both biochemical and physiological effects on living organisms. In vitro studies have shown that Benzylmethyldioctylammonium chloride can induce cytotoxicity and genotoxicity in various cell lines. Benzylmethyldioctylammonium chloride can also affect the activity of enzymes and proteins, leading to changes in cellular metabolism. In vivo studies have shown that Benzylmethyldioctylammonium chloride can cause respiratory distress, skin irritation, and eye irritation in animals. However, the toxicity of Benzylmethyldioctylammonium chloride is dependent on the concentration and exposure time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzylmethyldioctylammonium chloride in lab experiments is its ability to solubilize hydrophobic compounds. Benzylmethyldioctylammonium chloride can also act as a phase transfer catalyst, allowing for the transfer of reactants between aqueous and organic phases. However, Benzylmethyldioctylammonium chloride can also interfere with the activity of enzymes and proteins, leading to false results. In addition, the toxicity of Benzylmethyldioctylammonium chloride can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Benzylmethyldioctylammonium chloride in scientific research. One area of research is the development of novel drug delivery systems using Benzylmethyldioctylammonium chloride as a carrier. Benzylmethyldioctylammonium chloride can also be used in the preparation of functionalized surfaces for biosensors and other analytical applications. In addition, the use of Benzylmethyldioctylammonium chloride in the modification of biomolecules such as proteins and DNA is an area of active research. Further studies are needed to fully understand the toxicity and potential health effects of Benzylmethyldioctylammonium chloride on living organisms.
Conclusion
Benzylmethyldioctylammonium chloride is a versatile quaternary ammonium compound that has a wide range of applications in scientific research. Its unique properties make it an ideal reagent for various chemical reactions and biological studies. However, the toxicity of Benzylmethyldioctylammonium chloride should be carefully considered when using it in lab experiments. Further research is needed to fully understand the potential applications and health effects of Benzylmethyldioctylammonium chloride.
Métodos De Síntesis
Benzylmethyldioctylammonium chloride can be synthesized through the reaction of benzyl chloride, dimethyloctylamine, and methyl chloride. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through crystallization or distillation. The synthesis method of Benzylmethyldioctylammonium chloride is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Benzylmethyldioctylammonium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant, a phase transfer catalyst, and a reagent for various chemical reactions. Benzylmethyldioctylammonium chloride has been used in the synthesis of nanoparticles, the preparation of functionalized surfaces, and the modification of biomolecules. In addition, Benzylmethyldioctylammonium chloride has been used in the development of novel drug delivery systems and the study of biological membranes.
Propiedades
Número CAS |
16345-80-5 |
|---|---|
Nombre del producto |
Benzylmethyldioctylammonium chloride |
Fórmula molecular |
C24H44ClN |
Peso molecular |
382.1 g/mol |
Nombre IUPAC |
benzyl-methyl-dioctylazanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-4-6-8-10-12-17-21-25(3,22-18-13-11-9-7-5-2)23-24-19-15-14-16-20-24;/h14-16,19-20H,4-13,17-18,21-23H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RBTBCRUCRQHZLB-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Otros números CAS |
16345-80-5 |
Sinónimos |
benzylmethyldioctylammonium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



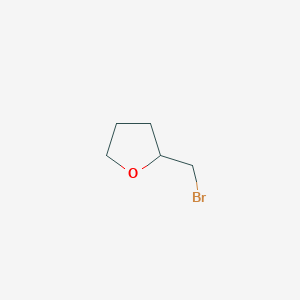

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)



